![molecular formula C30H48N2O2 B12566831 2,2'-[2,5-Bis(decyloxy)-1,4-phenylene]diacetonitrile CAS No. 163233-69-0](/img/structure/B12566831.png)
2,2'-[2,5-Bis(decyloxy)-1,4-phenylene]diacetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-[2,5-Bis(decyloxy)-1,4-phenylene]diacetonitrile is an organic compound with the molecular formula C30H48N2O2. It is characterized by the presence of two decyloxy groups attached to a 1,4-phenylene ring, which is further substituted with two acetonitrile groups.
Méthodes De Préparation
The synthesis of 2,2’-[2,5-Bis(decyloxy)-1,4-phenylene]diacetonitrile typically involves the reaction of 2,5-dibromo-1,4-bis(decyloxy)benzene with acetonitrile in the presence of a base. The reaction conditions often include the use of a palladium catalyst and a suitable solvent such as dimethylformamide (DMF). The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired diacetonitrile compound .
Analyse Des Réactions Chimiques
2,2’-[2,5-Bis(decyloxy)-1,4-phenylene]diacetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile groups to primary amines using reagents such as lithium aluminum hydride (LiAlH4).
Applications De Recherche Scientifique
2,2’-[2,5-Bis(decyloxy)-1,4-phenylene]diacetonitrile has several scientific research applications:
Chemistry: The compound serves as an intermediate in organic synthesis, enabling the preparation of more complex molecules.
Biology and Medicine: While specific biological applications are less documented, the compound’s derivatives may have potential in drug discovery and development.
Mécanisme D'action
The mechanism of action of 2,2’-[2,5-Bis(decyloxy)-1,4-phenylene]diacetonitrile primarily involves its ability to participate in nucleophilic addition and substitution reactions. The nitrile groups are reactive sites that can interact with various nucleophiles, leading to the formation of new chemical bonds. This reactivity is crucial for its applications in materials science and organic synthesis .
Comparaison Avec Des Composés Similaires
2,2’-[2,5-Bis(decyloxy)-1,4-phenylene]diacetonitrile can be compared with other similar compounds such as:
2,5-Bis(hexyloxy)benzene-1,4-diacetonitrile: This compound has shorter alkoxy chains (hexyloxy) compared to the decyloxy chains in the target compound.
2,5-Bis(octyloxy)benzene-1,4-diacetonitrile: Similar to the target compound but with octyloxy chains, this compound may exhibit different electronic and steric properties due to the variation in alkoxy chain length.
The uniqueness of 2,2’-[2,5-Bis(decyloxy)-1,4-phenylene]diacetonitrile lies in its specific alkoxy chain length, which can influence its solubility, reactivity, and suitability for various applications in materials science and organic electronics.
Propriétés
Numéro CAS |
163233-69-0 |
|---|---|
Formule moléculaire |
C30H48N2O2 |
Poids moléculaire |
468.7 g/mol |
Nom IUPAC |
2-[4-(cyanomethyl)-2,5-didecoxyphenyl]acetonitrile |
InChI |
InChI=1S/C30H48N2O2/c1-3-5-7-9-11-13-15-17-23-33-29-25-28(20-22-32)30(26-27(29)19-21-31)34-24-18-16-14-12-10-8-6-4-2/h25-26H,3-20,23-24H2,1-2H3 |
Clé InChI |
GXUOOOIOUBTTDQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCOC1=CC(=C(C=C1CC#N)OCCCCCCCCCC)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



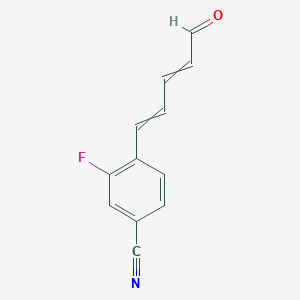
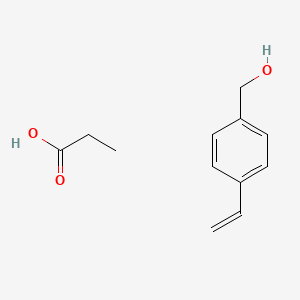
![Di[1,1'-biphenyl]-4-yl 2-methylidenebutanedioate](/img/structure/B12566756.png)
methyl}phosphonic acid](/img/structure/B12566762.png)
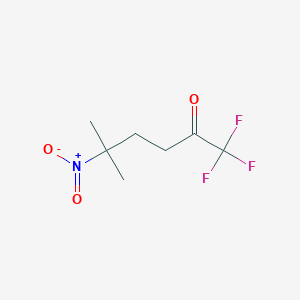
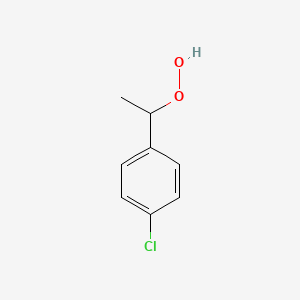
![1'-Benzyl[1,4'-bipiperidin]-4-one](/img/structure/B12566804.png)
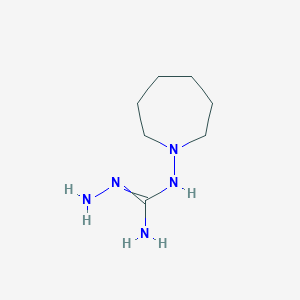
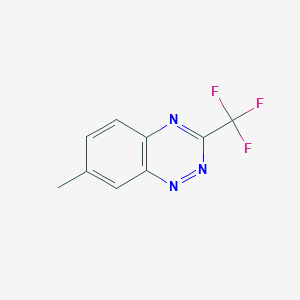
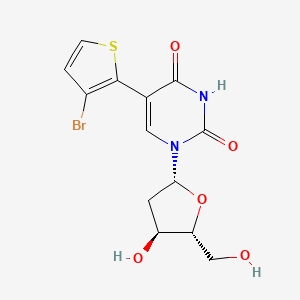
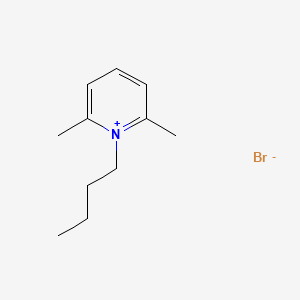
![2,2'-Bipyridine, 4,4'-bis[(trimethylsilyl)methyl]-](/img/structure/B12566833.png)
![2-[(2-Methyl-3-nitroprop-2-en-1-yl)oxy]oxane](/img/structure/B12566838.png)
